Cas no 38665-10-0 (Validoxylamine A)

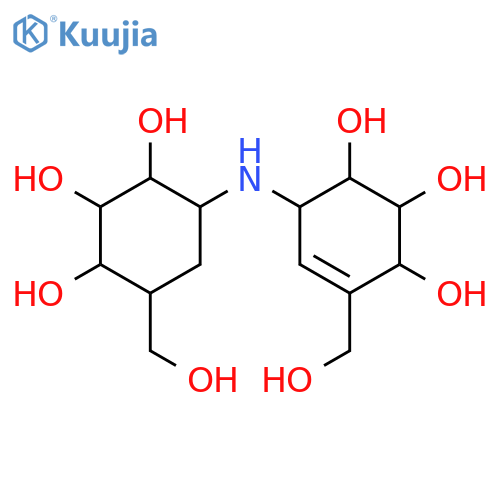

Validoxylamine A structure

商品名:Validoxylamine A

Validoxylamine A 化学的及び物理的性質

名前と識別子

-

- Validoxylamine A

- 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexy l]amino}-4-cyclohexene-1,2,3-triol

- 4-(Hydroxymethyl)-6-((2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl)amino)-4-cyclohexene-1,2,3-triol

- NCI60_008244

- FT-0630904

- 82309-75-9

- CHEMBL2006788

- SCHEMBL5160235

- DTXSID00959504

- 4-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol

- 4-(hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol

- NSC626095

- NSC-626095

- (+)-Validoxylamine-A

- (1s,2s,3r,6s)-4-(Hydroxymethyl)-6-{[(1s,2s,3s,4r,5r)-2,3,4-Trihydroxy-5-(Hydroxymethyl)cyclohexyl]amino}cyclohex-4-Ene-1,2,3-Triol

- CHEMBL1236649

- vinylpelargonate

- Q27225311

- C17700

- CHEBI:131941

- VALIDOXYLAMINE

- (1S,2S,3R,6S)-4-(hydroxymethyl)-6-[[(1S,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol

- D-chiro-Inositol, 1,5,6-trideoxy-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-, (1S-(1alpha,4alpha,5beta,6alpha))-

- (1S,2S,3R,6S)-4-(hydroxymethyl)-6-((1S,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexylamino)cyclohex-4-ene-1,2,3-triol

- (+)-Validoxylamine A

- D-chiro-Inositol, 5-(hydroxymethyl)-1,5,6-trideoxy-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-, (1S-(1-alpha,4-alpha,5-beta,6-alpha))-

- 38665-10-0

- 1,5,6-Trideoxy-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol; (+)-Validoxylamine A;

-

- インチ: InChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2

- InChIKey: YCJYNBLLJHFIIW-UHFFFAOYSA-N

- ほほえんだ: C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO

計算された属性

- せいみつぶんしりょう: 335.15805

- どういたいしつりょう: 335.15801676g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 9

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 174Ų

- 疎水性パラメータ計算基準値(XlogP): -4.1

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 602.6±55.0 °C at 760 mmHg

- フラッシュポイント: 222.6±22.1 °C

- PSA: 173.87

- じょうきあつ: 0.0±3.9 mmHg at 25°C

Validoxylamine A セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Validoxylamine A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | V943450-250mg |

Validoxylamine A |

38665-10-0 | 250mg |

1320.00 | 2021-07-15 | ||

| TRC | V943450-10mg |

Validoxylamine A |

38665-10-0 | 10mg |

$ 1642.00 | 2023-09-05 | ||

| TRC | V943450-25mg |

Validoxylamine A |

38665-10-0 | 25mg |

165.00 | 2021-07-15 | ||

| TRC | V943450-1mg |

Validoxylamine A |

38665-10-0 | 1mg |

$ 207.00 | 2023-09-05 | ||

| TRC | V943450-100mg |

Validoxylamine A |

38665-10-0 | 100mg |

655.00 | 2021-07-15 | ||

| TRC | V943450-5mg |

Validoxylamine A |

38665-10-0 | 5mg |

$ 816.00 | 2023-09-05 |

Validoxylamine A 関連文献

-

Taifo Mahmud Nat. Prod. Rep. 2003 20 137

-

2. Cleavage of validoxylamine A derivatives with N-bromosuccinimide: preparation of blocked synthons useful for the construction of carba-oligosaccharides composed of imino linkagesSeiichiro Ogawa,Akihiro Nakajima,Yasunobu Miyamoto J. Chem. Soc. Perkin Trans. 1 1991 3287

-

Jongtae Yang,Hui Xu,Yirong Zhang,Linquan Bai,Zixin Deng,Taifo Mahmud Org. Biomol. Chem. 2011 9 438

-

4. Structure of the antibiotic validamycin ASatoshi Horii,Yukihiko Kameda J. Chem. Soc. Chem. Commun. 1972 747

-

5. Synthetic studies on antibiotic validamycins. Part 14. Total synthesis of (+)-validamycins C, D and FYasunobu Miyamoto,Seiichiro Ogawa J. Chem. Soc. Perkin Trans. 1 1991 2121

38665-10-0 (Validoxylamine A) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量